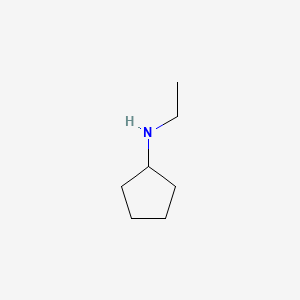

N-ethylcyclopentanamine

CAS No.: 45592-46-9

Cat. No.: VC7637260

Molecular Formula: C7H15N

Molecular Weight: 113.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45592-46-9 |

|---|---|

| Molecular Formula | C7H15N |

| Molecular Weight | 113.204 |

| IUPAC Name | N-ethylcyclopentanamine |

| Standard InChI | InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | SRTHFWNTKVOSBA-UHFFFAOYSA-N |

| SMILES | CCNC1CCCC1 |

Introduction

Structural Characteristics

Molecular Identity and Formula

N-Ethylcyclopentanamine is defined by the IUPAC name N-ethylcyclopentanamine and is alternatively termed N-cyclopentyl-N-ethylamine. Its molecular formula, C₇H₁₅N, corresponds to a molecular weight of 113.20 g/mol . The compound’s structure integrates a cyclopentane ring bonded to an ethylamine group, creating a compact, lipophilic scaffold.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| SMILES | CCNC1CCCC1 |

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |

| CAS Registry Number | 45592-46-9 |

Geometrical and Electronic Features

The cyclopentane ring adopts a puckered conformation, reducing angle strain, while the ethylamino group introduces asymmetry. The nitrogen atom exhibits sp³ hybridization, enabling hydrogen bonding and interactions with polar solvents. Computational models predict a collision cross-section (CCS) of 125.4 Ų for the [M+H]+ adduct, reflecting its three-dimensional bulk .

Physical and Chemical Properties

Reactivity and Stability

The compound’s amine group confers nucleophilic reactivity, participating in alkylation, acylation, and condensation reactions. Under acidic conditions, it forms ammonium salts, while oxidation may yield N-oxide derivatives. Stability data suggest compatibility with standard laboratory storage conditions, though prolonged exposure to air or moisture should be avoided .

Spectroscopic and Analytical Characterization

Mass Spectrometry and Collision Cross-Section

High-resolution mass spectrometry (HRMS) identifies the [M+H]+ ion at m/z 114.12773, consistent with its molecular formula. Predicted CCS values for various adducts, derived from ion mobility spectrometry, are summarized below:

Table 2: Predicted Collision Cross-Sections for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 114.12773 | 125.4 |

| [M+Na]+ | 136.10967 | 134.6 |

| [M+NH₄]+ | 131.15427 | 135.0 |

| [M-H]- | 112.11317 | 127.8 |

Nuclear Magnetic Resonance (NMR)

While experimental NMR data are absent in the provided sources, theoretical predictions indicate distinctive signals:

-

¹H NMR: Cyclopentane protons (δ 1.4–2.1 ppm), ethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.4–2.6 ppm for N-CH₂).

-

¹³C NMR: Cyclopentane carbons (δ 25–35 ppm), ethyl carbons (δ 15–18 ppm for CH₃, δ 45–50 ppm for N-CH₂) .

Synthesis and Production

Methodological Considerations

-

Alkylation of Cyclopentanamine: Reacting cyclopentanamine with ethyl halides (e.g., bromoethane) in the presence of a base.

-

Reductive Amination: Condensing cyclopentanone with ethylamine using a reducing agent (e.g., sodium cyanoborohydride).

Industrial-scale production likely employs continuous-flow reactors to optimize yield and purity, though procedural specifics remain undocumented in accessible sources .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume